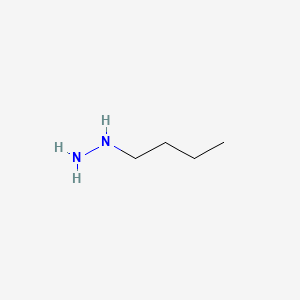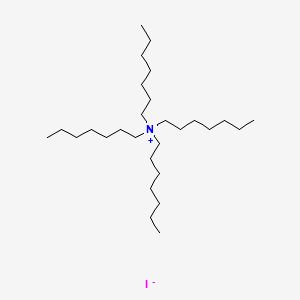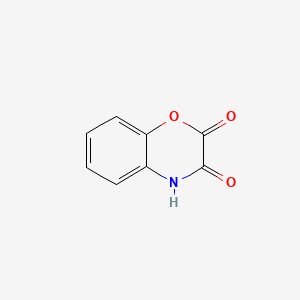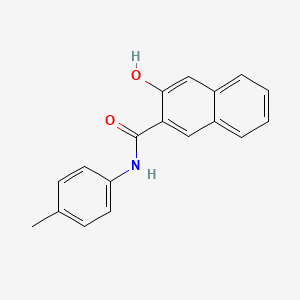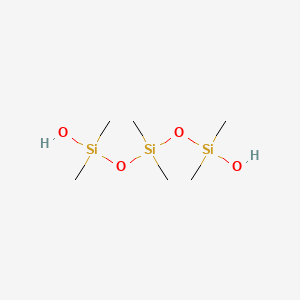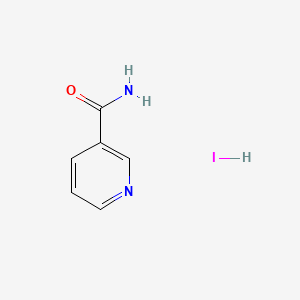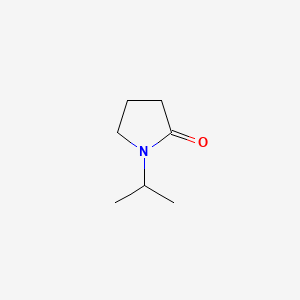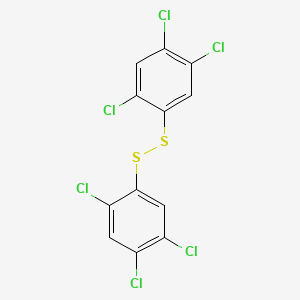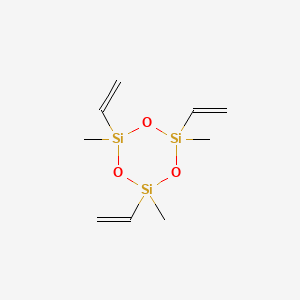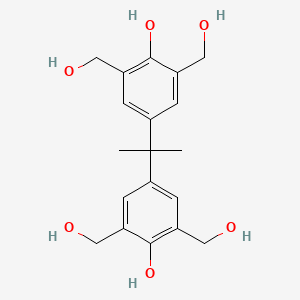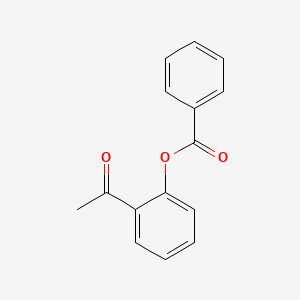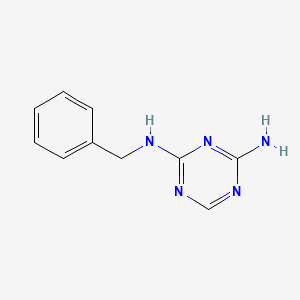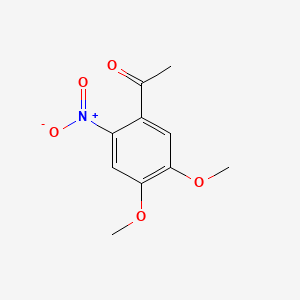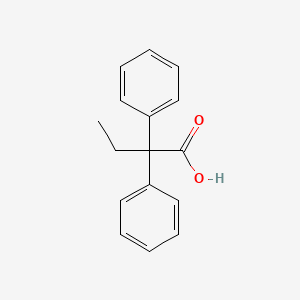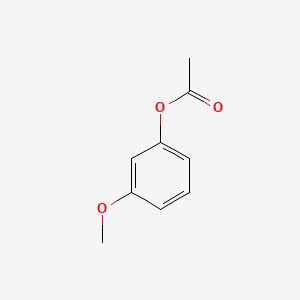
3-Methoxyphenyl acetate
Übersicht
Beschreibung
3-Methoxyphenyl acetate is a chemical compound that is related to various other compounds with methoxyphenyl and acetate groups. While the specific compound "3-Methoxyphenyl acetate" is not directly studied in the provided papers, there are several related compounds that can give insights into its properties and potential synthesis pathways. For instance, (3-Methoxyphenyl)acetic acid is a starting material for synthesizing a range of tetrahydroisoquinoline compounds and forms dimers in the crystalline state .
Synthesis Analysis
The synthesis of related compounds provides a potential pathway for the synthesis of 3-Methoxyphenyl acetate. For example, the synthesis of 3-methoxy-4-hydroxyphenylglycol as the triacetate involves a preliminary acetylation step, which could be adapted for synthesizing 3-Methoxyphenyl acetate . Additionally, the synthesis of various derivatives, such as 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, involves cyclization reactions that could be relevant for synthesizing structurally similar compounds .
Molecular Structure Analysis
The molecular structure of compounds similar to 3-Methoxyphenyl acetate has been analyzed using X-ray diffraction and theoretical calculations. For instance, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was studied using X-ray diffraction, indicating a triclinic system, which could provide insights into the crystal structure of 3-Methoxyphenyl acetate . The molecular geometry and vibrational frequencies of related compounds have also been calculated using density functional theory (DFT), which could be applied to 3-Methoxyphenyl acetate to predict its electronic and thermodynamic properties .
Chemical Reactions Analysis
The chemical reactivity of related compounds has been investigated through various reactions. For example, the Diels–Alder reaction of 3-methoxyestra-1,3,5(10),14,16-pentaen-17-yl acetate with nitroethylene produces a cycloadduct that can undergo further chemical transformations . These studies provide a foundation for understanding the types of chemical reactions that 3-Methoxyphenyl acetate might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized through various analytical techniques. The crystal structure of (3-Methoxyphenyl)acetic acid reveals the formation of dimers with O—H∙∙∙O hydrogen bonds, which could suggest similar dimerization tendencies for 3-Methoxyphenyl acetate . The regioselective bromination of 4-methoxyphenylacetic acid to produce 2-(3-Bromo-4-methoxyphenyl)acetic acid demonstrates the influence of substituents on the electron-withdrawing or electron-donating properties of the compound, which is relevant for understanding the reactivity of 3-Methoxyphenyl acetate .
Wissenschaftliche Forschungsanwendungen
Synthesis and Physical-Chemical Research
3-Methoxyphenyl acetate has been utilized in the synthesis and study of hydrazides and ylidenhydrazides. These compounds are intermediates for benzylidenhydrazides, showing potential in developing new pharmaceuticals with antimicrobial properties. The presence of a methoxyphenyl radical significantly enhances antimicrobial activity, particularly with the 3,4,5-trimethoxyphenyl radical. Various chemical methods like alkylation, etherification, and nucleophilic substitution, along with physical-chemical methods (e.g., NMR, mass spectrometry), are employed in this research (Samelyuk & Kaplaushenko, 2013).
Chemistry of Methoxychlor Derivatives
Research on methoxychlor derivatives, closely related to 3-methoxyphenyl acetate, includes the synthesis of compounds like 1-chloro-2,2-bis(p-methoxyphenyl)ethylene. These studies contribute to understanding the microbial degradation of methoxychlor, and involve determining solubility and p-values of related acids (Baarschers & Vukmanich, 1986).
Analytical Chemistry Applications
3-Methoxyphenyl acetate's derivatives, such as 3-methoxy-4-hydroxyphenylglycol (MHPG), are analyzed in clinical chemistry. Methods like liquid chromatography with coulometric detection are developed for determining MHPG in plasma, indicating its significance in biochemical analysis (Hariharan et al., 1989).
Impact on Antimicrobial Activity
Studies have shown that introducing a methoxyphenyl radical into certain compounds enhances their antimicrobial activity. This finding is crucial in pharmaceutical science for developing new medicines with improved efficacy against microbial infections (Samelyuk & Kaplaushenko, 2013).
Role in Organic Synthesis
3-Methoxyphenyl acetate derivatives are used in the synthesis of various organic compounds. For example, the synthesis of 3,4,5-trimethoxyphenyl acetic acid from 3,4,5-trimethoxybenzaldehyde illustrates its role as a precursor in organic chemical reactions (Qi Yuejin, 2010).
Safety And Hazards
3-Methoxyphenyl acetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .
Zukünftige Richtungen
Recent advances in the synthesis of m-aryloxy phenols, which include 3-Methoxyphenyl acetate, have allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds . These compounds have potential applications in various industries, including plastics, adhesives, and coatings, and they have potential biological activities .
Eigenschaften
IUPAC Name |
(3-methoxyphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-7(10)12-9-5-3-4-8(6-9)11-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYNGKGFOZQMHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40202925 | |
| Record name | Phenol, 3-methoxy-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40202925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxyphenyl acetate | |
CAS RN |
5451-83-2 | |
| Record name | m-Anisyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005451832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-Acetoxyanisole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21867 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 3-methoxy-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40202925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHOXYPHENYL ACETATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | M-METHOXYPHENYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZT3CM4JSI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



